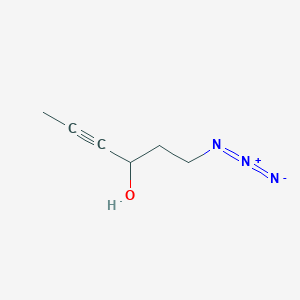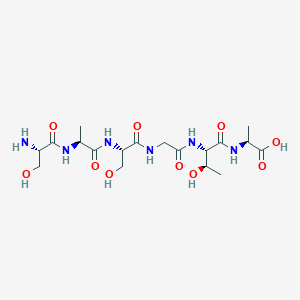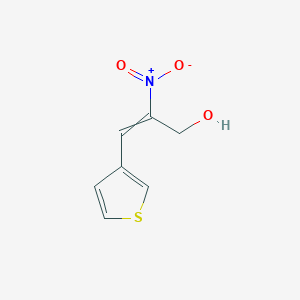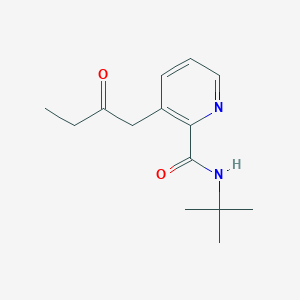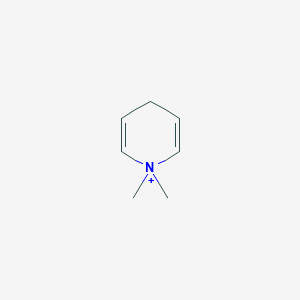
1,1-Dimethyl-1,4-dihydropyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-1,4-dihydropyridin-1-ium is a chemical compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmaceutical applications, particularly in the treatment of cardiovascular diseases. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-1,4-dihydropyridin-1-ium can be synthesized through several methods. One common approach involves the use of activated pyridinium salts with difluorinated gem-diols, creating a highly regioselective and simple synthesis of 1,4-dihydropyridines . This method is advantageous due to its high yield and simplicity.
Industrial Production Methods: Industrial production of this compound often employs multi-component one-pot and green synthetic methodologies. These methods are not only efficient but also environmentally friendly, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dimethyl-1,4-dihydropyridin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions are common, with reagents like halogens and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyridine derivatives, while reduction can produce various substituted dihydropyridines .
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-1,4-dihydropyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to cellular processes and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in cardiovascular treatments.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-1,4-dihydropyridin-1-ium involves its interaction with specific molecular targets and pathways. It primarily acts on calcium channels, modulating their activity and thereby influencing various physiological processes. This action is crucial for its therapeutic effects, particularly in cardiovascular diseases .
Vergleich Mit ähnlichen Verbindungen
- 1,4-Dihydropyridine
- 1,2-Dihydropyridine
- Tetrahydropyridinium salts
Comparison: 1,1-Dimethyl-1,4-dihydropyridin-1-ium is unique due to its specific structural modifications, which enhance its stability and reactivity compared to other dihydropyridines. These properties make it particularly valuable in pharmaceutical applications .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and diverse reactivity make it a valuable subject of research, particularly in the development of new pharmaceuticals and industrial chemicals.
Eigenschaften
CAS-Nummer |
860498-51-7 |
|---|---|
Molekularformel |
C7H12N+ |
Molekulargewicht |
110.18 g/mol |
IUPAC-Name |
1,1-dimethyl-4H-pyridin-1-ium |
InChI |
InChI=1S/C7H12N/c1-8(2)6-4-3-5-7-8/h4-7H,3H2,1-2H3/q+1 |
InChI-Schlüssel |
YUDSMPGLBMDHSO-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(C=CCC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


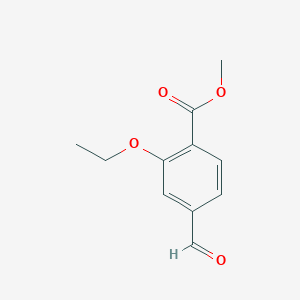
![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-3-(1-pyrrolidinyl)propyl]phenyl]-](/img/structure/B14184376.png)
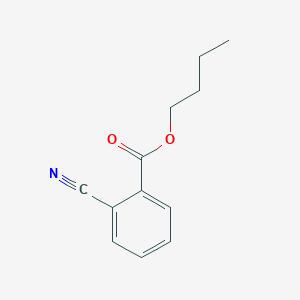
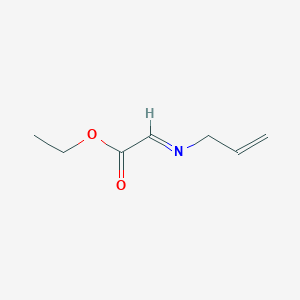
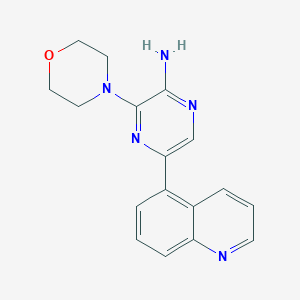
![9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14184395.png)
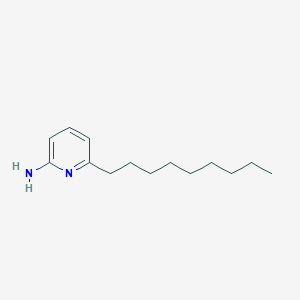
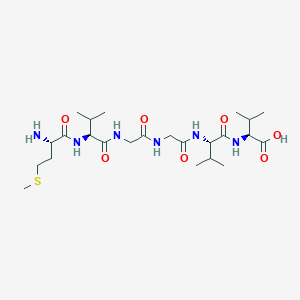
![1-{4-[2-(4-Chlorobenzene-1-sulfonyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14184427.png)
![3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride](/img/structure/B14184431.png)
